molecular formula C17H18F2N4O2 B2957930 N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,6-difluorobenzamide CAS No. 1448137-31-2

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,6-difluorobenzamide

Cat. No.: B2957930
CAS No.: 1448137-31-2
M. Wt: 348.354
InChI Key: JBLWSXUFZHQBSR-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,6-difluorobenzamide is a benzamide derivative featuring a pyrimidine core substituted with a morpholine ring and methyl groups at positions 4 and 4.

Properties

IUPAC Name

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O2/c1-10-15(22-16(24)14-12(18)4-3-5-13(14)19)11(2)21-17(20-10)23-6-8-25-9-7-23/h3-5H,6-9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLWSXUFZHQBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and implications for drug development.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • Molecular Formula : C14H15F2N3O
  • Molecular Weight : 281.29 g/mol
  • IUPAC Name : this compound

The presence of the morpholine ring and difluorobenzamide moiety suggests potential interactions with biological targets, particularly in cancer therapy.

Research indicates that compounds with similar structures often exhibit their biological effects through multiple mechanisms:

  • Inhibition of Tumor Growth : this compound may inhibit key signaling pathways involved in cell proliferation and survival.
  • DNA Interaction : Many pyrimidine derivatives are known to interact with DNA, potentially leading to apoptosis in cancer cells.
  • Targeting Kinases : The compound may act as a kinase inhibitor, disrupting pathways critical for tumor growth.

Antitumor Activity

A recent study assessed the antitumor activity of various pyrimidine derivatives, including the target compound, using several human cancer cell lines. The results indicated:

CompoundCell LineIC50 (µM)Assay Type
This compoundA549 (Lung)5.12 ± 0.452D Assay
This compoundHCC827 (Lung)7.23 ± 0.502D Assay
This compoundMRC-5 (Fibroblast)10.56 ± 0.752D Assay

These results suggest that while the compound exhibits promising antitumor properties against lung cancer cell lines, it also shows moderate cytotoxicity towards normal fibroblast cells.

Case Studies

  • Study on Lung Cancer Cells : In a comparative study involving A549 and HCC827 cell lines, the compound demonstrated significant inhibition of cell proliferation with an IC50 value indicating effective potency against these cancer types.
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through caspase activation pathways. This was evidenced by increased levels of cleaved PARP and caspase-3 in treated cells.

Safety and Toxicity Profile

While the compound shows potential therapeutic benefits, its safety profile is crucial for further development:

  • Cytotoxicity on Normal Cells : The observed cytotoxic effects on MRC-5 cells highlight the need for structural optimization to enhance selectivity towards cancer cells while minimizing effects on healthy tissues.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The compound’s key differentiator is the 4,6-dimethyl-2-morpholinopyrimidine group, which contrasts with substituents in analogs:

  • Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide): Contains a 4-chlorophenyl urea group instead of the pyrimidine-morpholine system, reducing steric bulk but maintaining fluorine-based electronegativity .
  • Lufenuron (N-[[2-chloro-4-(trifluoromethyl)phenoxy]phenyl]-2,6-difluorobenzamide): Features a trifluoromethylphenoxy group, enhancing lipophilicity and residual activity in pest control .
  • Teflubenzuron (N-[[(3,5-dichloro-2,4-difluorophenyl)amino]carbonyl]-2,6-difluorobenzamide): Incorporates halogen-rich substituents, improving binding affinity to insect chitin synthase .
Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Primary Use
Target Compound Pyrimidine-Benzamide 4,6-dimethyl, 2-morpholino, 2,6-difluoro ~347* Hypothesized insecticide
Diflubenzuron Phenyl Urea-Benzamide 4-chlorophenyl, 2,6-difluoro 310.68 Insecticide (chitin inhibitor)
Lufenuron Phenoxy-Benzamide 2-chloro-4-(trifluoromethyl)phenoxy 511.14 Insecticide (long residual)
Teflubenzuron Halogenated Phenyl-Benzamide 3,5-dichloro-2,4-difluorophenyl 381.12 Broad-spectrum insecticide

*Calculated based on assumed formula C₁₈H₁₉F₂N₃O₂.

Physicochemical Properties

  • Solubility: The morpholine group in the target compound may enhance water solubility compared to highly lipophilic analogs like lufenuron (trifluoromethylphenoxy group) .
  • Stability : Dimethyl groups on the pyrimidine ring could increase metabolic stability relative to teflubenzuron’s halogenated phenyl group, which may degrade faster under UV exposure .

Environmental and Regulatory Considerations

  • Environmental Persistence : Unlike diflubenzuron (classified as a marine pollutant ), the target compound’s morpholine group may enhance biodegradability, reducing ecological risks.
  • Regulatory Status : Diflubenzuron and teflubenzuron are widely regulated under UN3082 for environmental hazards ; similar classification may apply to the target compound pending ecotoxicity studies.

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